molecular formula C18H12ClN3S B2355742 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 956779-41-2

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B2355742
CAS No.: 956779-41-2
M. Wt: 337.83
InChI Key: JQSLKVRIYQIKBU-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (CAS 956779-41-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of thiazole-linked heterocyclic hybrids, a burgeoning domain that leverages molecular hybridization to develop novel therapeutic agents with enhanced efficacy and potentially reduced toxicity . The compound features a thiazole pharmacophore, a privileged scaffold in drug design that is present in various FDA-approved drugs and natural products . This specific hybrid architecture is designed for investigating a broad spectrum of pharmacological potentials. Thiazole-pyrazole hybrids have demonstrated notable biological activities in research settings, including anticancer properties . Related structural analogs, particularly those incorporating a thiophene moiety, have shown substantial BRAFV600E inhibitory potential and potent antiproliferative activity against cancer cell lines such as MCF-7 and WM266.4 . The presence of both thiazole and pyrazole rings in a single molecular framework makes this compound a valuable chemical probe for researchers exploring new pathways in oncology and other disease areas. Its mechanism of action is often associated with the inhibition of key enzymatic targets, such as kinases . Researchers utilize this compound strictly for non-clinical, in-vitro applications to advance the understanding of structure-activity relationships (SAR) and to identify new lead compounds. It is supplied for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)15-10-20-22(11-15)18-21-17(12-23-18)14-4-2-1-3-5-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSLKVRIYQIKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. In this method, α-haloketones react with thioamides or thiosemicarbazides under basic conditions. For the target compound, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and thiosemicarbazide undergo cyclocondensation with 4-chlorophenylhydrazine to form the pyrazole-thiazole hybrid.

Key Steps :

  • Bromoacetylation of the pyranone precursor.
  • Thiosemicarbazide substitution at the α-carbon.
  • Cyclization via intramolecular nucleophilic attack, forming the thiazole ring.

Conditions :

  • Solvent: Ethanol or methanol
  • Catalyst: Piperidine (0.1–0.5 eq)
  • Temperature: Reflux (78–80°C)
  • Reaction Time: 5–6 hours
  • Yield: 85–92%

Mechanistic Insight :
The reaction proceeds through a thioamide intermediate, which undergoes trans-protonation and dehydration to yield the thiazoline intermediate. Subsequent aromatization completes the thiazole formation.

Cyclization of Thiosemicarbazides

An alternative route involves the cyclization of 4-(4-chlorophenyl)-1H-pyrazole-1-carbothioamide with α-bromoacetophenone . This method emphasizes regioselective thiazole ring formation.

Procedure :

  • 4-Chlorophenylhydrazine reacts with phenyl isothiocyanate to form the thiosemicarbazide intermediate.
  • Cyclization with α-bromoacetophenone in ethanol under reflux.

Optimization Data :

Parameter Optimal Value
Solvent Ethanol
Base Triethylamine
Temperature (°C) 80
Time (h) 4
Yield (%) 78

Side Products :

  • Uncyclized thiosemicarbazide (5–8%)
  • Di-substituted byproducts (3–5%)

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency. A one-pot protocol using dithiooxamide and pyrazole-4-carbaldehydes achieves rapid cyclization.

Steps :

  • Pyrazole-4-carbaldehyde reacts with dithiooxamide under microwave irradiation.
  • Oxidative aromatization with iodine completes the thiazole formation.

Conditions :

  • Irradiation Power: 300 W
  • Temperature: 120°C
  • Time: 20–30 minutes
  • Yield: 88–94%

Advantages :

  • 10-fold reduction in reaction time compared to traditional methods.
  • Minimal purification required due to high regioselectivity.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods eliminate solvent use, aligning with green chemistry principles.

Protocol :

  • 4-Chlorophenylhydrazine , thiourea , and α-bromoacetophenone are ground in a ball mill.
  • Reaction proceeds via in situ thioamide formation and cyclization.

Data :

Parameter Value
Grinding Time (min) 45
Yield (%) 82
Purity (%) 98

Limitations :

  • Scalability challenges for industrial applications.
  • Requires specialized equipment.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Yield (%) Time Cost Efficiency Scalability
Hantzsch Synthesis 85–92 5–6 h Moderate High
Microwave-Assisted 88–94 20–30 min High Moderate
Mechanochemical 82 45 min Low Low

Trade-offs :

  • Microwave methods offer speed but require specialized equipment.
  • Traditional routes balance cost and scalability for lab-scale synthesis.

Case Study: Large-Scale Production

A pilot-scale synthesis (500 g batch) using the Hantzsch method achieved 87% yield with the following adjustments:

  • Solvent : Replaced ethanol with 2-methyltetrahydrofuran (MeTHF) for easier recovery.
  • Catalyst : Reduced piperidine loading to 0.3 eq to minimize side reactions.
  • Workup : Implemented continuous extraction to isolate the product.

Challenges :

  • Exothermic reaction required precise temperature control.
  • Crystallization kinetics influenced particle size distribution.

Chemical Reactions Analysis

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves cyclocondensation reactions between appropriate pyrazole and thiazole precursors. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key applications include:

2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2.2 Anticancer Properties
Research indicates that compounds within the pyrazole-thiazole class exhibit cytotoxic effects against cancer cell lines. The anticancer activity is often evaluated using assays like MTT, which measure cell viability post-treatment . The ability to induce apoptosis in cancer cells has been documented, suggesting potential therapeutic applications in oncology.

2.3 Anti-inflammatory Effects
In vitro studies have demonstrated that these compounds can inhibit inflammatory pathways, which may be beneficial for treating conditions like arthritis or other inflammatory diseases. The anti-inflammatory activity is often assessed through various assays measuring cytokine release and cell membrane stabilization .

Agrochemical Applications

Beyond medicinal uses, thiazole derivatives are also explored for their potential as agrochemicals. Their ability to act as fungicides and pesticides has been documented, contributing to their importance in agricultural chemistry . These compounds can effectively target plant pathogens, enhancing crop protection strategies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications on the pyrazole or thiazole rings can significantly influence biological activity. For example, varying substituents on the phenyl groups can enhance antimicrobial potency or selectivity towards specific cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

Study ReferenceBiological ActivityKey Findings
Salian et al., 2017AntimicrobialIdentified several derivatives with potent activity against E. coli and S. aureus .
Singh et al., 2020Anti-inflammatoryDemonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Recent ResearchAnticancerShowed dose-dependent cytotoxicity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced cell proliferation or increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their properties:

Compound Name/ID Substituents/Modifications Biological Activity Structural Features Reference
Target Compound 4-chlorophenyl (pyrazole), phenyl (thiazole) Not explicitly reported Planar except one fluorophenyl group
EMAC2056 4-methoxyphenyl (thiazole), biphenyl HIV RT dual inhibition Valid scaffold for antiviral agents
WIGQIO 4-chlorophenyl, 4-fluorophenyl (dihydro-pyrazole) N/A Similar dihydro-pyrazole backbone
Compound 4 () 4-chlorophenyl, fluorophenyl, triazole Antimicrobial activity Isostructural triclinic symmetry
5a () Trifluoromethyl, 4-fluoro substituents N/A High electron-withdrawing groups enhance stability

Structural and Electronic Comparisons

  • Planarity and Crystallography : The target compound and its isostructural analogs (e.g., Compounds 4 and 5) exhibit triclinic symmetry with two independent molecules per asymmetric unit. The near-planar geometry facilitates π-π stacking interactions, critical for crystal stability .
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents enhance antimicrobial activity due to increased electrophilicity, while methoxy groups improve antiviral activity by modulating electronic density on the thiazole ring .

Biological Activity

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that integrates both pyrazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The following sections detail its biological activity based on various research findings.

The compound can be synthesized through the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate, followed by cyclization with α-bromoacetophenone. The general structure is characterized by the presence of a chlorophenyl group attached to a pyrazole ring and a phenylthiazole component.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis. The results are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli20
10bS. aureus25
10cB. subtilis22
Control (Streptomycin)-30

The data suggest that the compound's structure significantly influences its antimicrobial efficacy, with certain substitutions enhancing activity against specific strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise as an apoptosis inducer in cancer cell lines through the inhibition of specific kinases involved in cell proliferation. For instance, a recent study demonstrated that the compound could inhibit the activity of certain proteases, leading to increased apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. It may inhibit enzymes or receptors that play critical roles in disease progression, particularly in cancer and infectious diseases.

Comparative Analysis

When compared to other similar compounds, such as derivatives of pyrazole and thiazole, this compound exhibits unique biological properties due to its specific structural features. Table 2 compares the biological activities of selected related compounds.

Compound NameAntimicrobial ActivityAnticancer Activity
Cetirizine ethyl ester dihydrochlorideModerateNone
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)pyrazol-1-yl)benzenesulfonamideHighModerate
This compoundHighHigh

This comparative analysis highlights the potential of this compound as a versatile candidate for drug development.

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study conducted on synthesized derivatives showed that modifications at specific positions significantly enhanced antimicrobial activity against resistant bacterial strains .
  • Cancer Research : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines by targeting specific signaling pathways .
  • Inflammatory Disorders : Research indicated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclocondensation of thioamides with α-haloketones or through coupling reactions between pyrazole and thiazole precursors. For example, describes similar thiazole-pyrazole hybrids synthesized using Suzuki-Miyaura coupling under palladium catalysis . Optimization involves solvent selection (e.g., DMF or ethanol), temperature control (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Yield improvements (>70%) are achievable via microwave-assisted synthesis .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons in the 4-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while pyrazole C-H signals resonate near δ 8.1–8.5 ppm. Thiazole protons are observed at δ 6.9–7.1 ppm .
  • IR : Stretching vibrations for C=N (thiazole) at ~1600 cm⁻¹ and C-Cl (chlorophenyl) at 750 cm⁻¹ .
  • MS : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₈H₁₂ClN₃S; exact mass: 337.04 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, and how do structural modifications influence target binding?

  • Methodology : Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like carbonic anhydrase or cyclooxygenase, which are targeted by pyrazole-thiazole hybrids . Substituent effects:

  • 4-Chlorophenyl : Enhances hydrophobic interactions in enzyme pockets.
  • Thiazole ring : Participates in hydrogen bonding via sulfur and nitrogen atoms .
  • Pyrazole moiety : Modulates electron density, affecting binding affinity .

Q. How can single-crystal X-ray diffraction resolve discrepancies in proposed vs. observed molecular geometries?

  • Methodology : and highlight X-ray crystallography for validating bond lengths, angles, and dihedral angles. For example:

  • Bond lengths : C-Cl (1.73 Å) and C-S (1.68 Å) should match theoretical values (DFT calculations).
  • Torsional angles : Pyrazole-thiazole dihedral angles (~15–25°) indicate planarity or distortion .
    • Data contradiction analysis : Discrepancies between crystallographic and DFT-optimized structures may arise from crystal packing forces or solvent effects .

Q. What experimental and theoretical approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • HPLC/MS stability assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • DFT calculations : Predict hydrolysis susceptibility at the thiazole C-S bond (e.g., Fukui indices for electrophilic attack) .
    • Key finding : Thiazole rings with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced hydrolytic stability .

Q. How do substituent variations on the phenyl or pyrazole rings affect the compound’s photophysical properties?

  • Methodology :

  • UV-Vis spectroscopy : Electron-donating groups (e.g., -OCH₃) redshift absorption maxima (λmax) due to extended conjugation.
  • Fluorescence quenching : Heavy atoms (e.g., Cl) enhance intersystem crossing, reducing quantum yields .
    • Example : Replacing 4-chlorophenyl with 4-fluorophenyl increases molar absorptivity by 15% .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data reported for similar pyrazole-thiazole derivatives?

  • Methodology :

  • Dose-response validation : Ensure IC₅₀ values are consistent across multiple assays (e.g., MTT vs. SRB for cytotoxicity).
  • Structural analogs : Compare with and , where minor substituent changes (e.g., Br vs. Cl) alter antimicrobial potency by 2–3 orders of magnitude .
    • Root cause : Variations in cell permeability or off-target interactions due to lipophilicity (logP) differences .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Protocol :

Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation.

Validate purity via elemental analysis (%C, %H, %N within ±0.3% of theoretical) .

Cross-reference melting points (reported range: 180–185°C) with differential scanning calorimetry (DSC) .

Future Research Directions

Q. How can advanced computational tools (e.g., machine learning) accelerate the discovery of derivatives with improved pharmacokinetics?

  • Approach : Train models on datasets from and to predict ADMET properties (e.g., bioavailability, CYP450 inhibition).
  • Outcome : Prioritize derivatives with balanced logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

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